molecular formula C11H13F3N2 B374031 1-[3-(Trifluoromethyl)phenyl]piperazine CAS No. 15532-75-9

1-[3-(Trifluoromethyl)phenyl]piperazine

Cat. No. B374031
CAS RN: 15532-75-9
M. Wt: 230.23g/mol
InChI Key: KKIMDKMETPPURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a recreational drug of the phenylpiperazine chemical class . It has a molecular weight of 244.26 . It is an entactogenic drug which selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .


Molecular Structure Analysis

The molecular formula of 1-[3-(Trifluoromethyl)phenyl]piperazine is C11H13F3N2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The molecular weight of 1-[3-(Trifluoromethyl)phenyl]piperazine is 244.26 . The molecular formula is C12H15F3N2 .

Scientific Research Applications

Insecticide Development

1-[3-(Trifluoromethyl)phenyl]piperazine has been explored for its potential in developing novel insecticides. For instance, derivatives of this compound have been synthesized and tested for their effectiveness against armyworms, demonstrating significant growth-inhibiting and larvicidal activities (Cai et al., 2010).

Anticancer Properties

Research has also been conducted on the compound's anticancer properties. A series of triazine derivatives bearing the piperazine amide moiety, including variants of 1-[3-(Trifluoromethyl)phenyl]piperazine, have shown promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).

Drug Synthesis and Discovery

The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are derivatives of 1-[3-(Trifluoromethyl)phenyl]piperazine, has been described. These compounds are important in medicinal chemistry as key scaffold components in drug discovery (Sánchez-Roselló et al., 2014).

Anticonvulsant and Antimicrobial Applications

Derivatives of 1-[3-(Trifluoromethyl)phenyl]piperazine have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. Some derivatives were found to be effective in vivo against neurological deficits and showed activity against various bacteria and fungi (Aytemir et al., 2004).

Antidepressant and Anxiolytic Effects

Research into the antidepressant and anxiolytic effects of 1-[3-(Trifluoromethyl)phenyl]piperazine derivatives has been conducted. Some compounds synthesized from this base molecule have shown significant antidepressant and antianxiety activities in behavioral tests (Kumar et al., 2017).

Metabolite Identification in Drug Development

The compound has been studied in the context of metabolite identification in drug development. For example, a study described the biosynthesis and identification of piperazine N-oxide/N-glucuronide metabolites related to 1-[3-(Trifluoromethyl)phenyl]piperazine in the development of antidepressants (Uldam et al., 2011).

Safety And Hazards

TFMPP has been identified in party pills and powders . Drug-drug synergism may induce seizures . More information about its safety can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIMDKMETPPURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165876
Record name 1-[3-(Trifluoromethyl)phenyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)phenyl]piperazine

CAS RN

15532-75-9
Record name 1-[3-(Trifluoromethyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15532-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TFMPP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015532759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15532-75-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[3-(Trifluoromethyl)phenyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(α,α,α-trifluoro-3-tolyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25R3ONU51C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[3-(Trifluoromethyl)phenyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[3-(Trifluoromethyl)phenyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[3-(Trifluoromethyl)phenyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[3-(Trifluoromethyl)phenyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[3-(Trifluoromethyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.